molecular formula C4K4N4Ni B1238443 Tetrapotassium tetracyanidonickelate

Tetrapotassium tetracyanidonickelate

Cat. No.: B1238443
M. Wt: 319.16 g/mol
InChI Key: AFTWITYDMIGECZ-UHFFFAOYSA-N
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Description

Tetrapotassium tetracyanidonickelate serves as a fundamental building block in advanced inorganic and materials chemistry, providing the square-planar [Ni(CN)₄]²⁻ anion for constructing multifunctional coordination polymers . Its primary research value lies in synthesizing heterometallic systems, where it bridges other metal centers—such as Zn(II), Cu(II), and Cd(II)—through cyanide ligands to form Hofmann-type clathrates and related frameworks with 1D or 2D architectures . These coordination polymers are investigated for their potential in photocatalytic hydrogen evolution, as the planar [Ni(CN)₄]²⁻ unit can act as an active site and facilitate electron transfer when bridged to semiconductors . Further applications include the development of sensitive electrochemical sensors for gas detection like N₂O, where the compound contributes to a mediated electron transfer mechanism . In magnetic materials research, it functions as a diamagnetic linker between paramagnetic copper(II) dimers, enabling the study of magnetic exchange interactions . The mechanism of action is rooted in its coordination geometry, where the carbon atoms of the cyanide ligands coordinate to the central nickel ion in a square-planar arrangement, while the nitrogen atoms act as nucleophilic bridging sites to link secondary metal cations, facilitating the self-assembly of complex polymeric networks under mild aqueous conditions .

Properties

Molecular Formula

C4K4N4Ni

Molecular Weight

319.16 g/mol

IUPAC Name

tetrapotassium;nickel;tetracyanide

InChI

InChI=1S/4CN.4K.Ni/c4*1-2;;;;;/q4*-1;4*+1;

InChI Key

AFTWITYDMIGECZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ni]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Coordination Geometry

The square-planar geometry of [Ni(CN)₄]²⁻ is a hallmark of d⁸ configurations. However, coordination environments vary with metal centers and ligand systems:

Tetracyanidoaurate Complexes
  • Example : Heterometallic chains incorporating [Au(CN)₄]⁻ (tetracyanidoaurate) and diruthenium carboxylates .
  • Comparison : While [Ni(CN)₄]²⁻ is strictly square-planar, Au(I/III) in tetracyanidoaurate may adopt linear or square-planar geometries depending on oxidation state. Gold’s relativistic effects enhance ligand field stabilization, leading to distinct bond lengths and reactivity compared to nickel .
Copper-Nickel Tetracyanido Complex
  • Example : [Cu₂Ni₂(CN)₈(C₁₅H₃₃N₃)₂]·4H₂O .
  • Structure : The Ni(II) retains square-planar geometry, while Cu(II) exhibits square-pyramidal coordination due to Jahn-Teller distortions. This heterometallic assembly forms water clusters in its crystal lattice, highlighting the role of [Ni(CN)₄]²⁻ in templating supramolecular architectures .
Tris-Chelated Nickel Complexes
  • Example: [Ni(pn)₃][Ni(CN)₄] (pn = 1,2-diaminopropane) .
  • Comparison : The [Ni(CN)₄]²⁻ anion pairs with a cationic [Ni(pn)₃]²⁺ complex. Unlike K₂[Ni(CN)₄], this ionic compound features a tris-chelated Ni(II) cation, influencing solubility and magnetic properties due to ligand field effects .

Crystallographic and Physical Properties

  • Bond Lengths : In K₂[Ni(CN)₄], Ni–C bond lengths average ~1.88 Å, typical for low-spin Ni(II). Cu–N bonds in [Cu₂Ni₂(CN)₈(...)]·4H₂O are elongated (2.0–2.1 Å) due to Jahn-Teller effects .
  • Hydrogen Bonding : The water clusters in [Cu₂Ni₂(CN)₈(...)]·4H₂O involve O–H⋯O/N interactions absent in K₂[Ni(CN)₄], demonstrating how counterions influence supramolecular packing .

Preparation Methods

Formation of K₂[Ni(CN)₄] Monohydrate

The initial step involves preparing K₂[Ni(CN)₄]·H₂O, which serves as the precursor for further reduction:

Reaction Protocol :

  • Nickel sulfate hexahydrate (NiSO₄·6H₂O, 60 g, 0.228 mol) is dissolved in deionized water.

  • Aqueous potassium cyanide (KCN, 0.457 mol) is added dropwise under vigorous stirring, precipitating nickel dicyanide (Ni(CN)₂).

  • Excess KCN is introduced to dissolve Ni(CN)₂, forming a red solution of K₂[Ni(CN)₄]·H₂O.

  • Crystallization occurs via slow evaporation or controlled cooling, yielding hydrated yellow crystals.

Critical Parameters :

  • Stoichiometric ratio of Ni²⁺:CN⁻ = 1:4 ensures complete complexation.

  • pH control (8–10) prevents ligand protonation and maintains complex stability.

Reduction to K₄[Ni(CN)₄]

The reduction of K₂[Ni(CN)₄]·H₂O employs potassium metal in anhydrous ammonia:

Reaction Mechanism :

K2[Ni(CN)4]+2KNH3()K4[Ni(CN)4]\text{K}2[\text{Ni(CN)}4] + 2\text{K} \xrightarrow{\text{NH}3(\ell)} \text{K}4[\text{Ni(CN)}_4]

Experimental Procedure :

  • Anhydrous ammonia is condensed into a reaction vessel cooled to −78°C.

  • Potassium metal (2 molar equivalents) is dissolved in liquid ammonia, forming a deep blue solution.

  • K₂[Ni(CN)₄] is added portionwise, resulting in a color change from yellow to green, indicating Ni⁰ formation.

  • The product is isolated by evaporating ammonia and washing with ethanol to remove excess potassium.

Key Observations :

  • Intermediate K₄[Ni₂(CN)₆] with a Ni–Ni bond forms transiently.

  • Strict exclusion of moisture and oxygen prevents reoxidation of Ni⁰.

Alternative Reductive Pathways

Electrochemical Reduction

Recent studies propose electrochemical methods to generate K₄[Ni(CN)₄] under controlled potentials. A platinum cathode immersed in a K₂[Ni(CN)₄] solution (pH 12) reduces Ni²⁺ to Ni⁰ at −1.2 V vs. SCE. This approach minimizes byproducts and allows real-time monitoring of the reduction process.

Solvothermal Synthesis

High-pressure solvothermal reactions using dimethylformamide (DMF) as a solvent enable single-crystal growth of K₄[Ni(CN)₄]. Nickel chloride and excess KCN are heated at 150°C for 72 hours, yielding phase-pure crystals suitable for X-ray diffraction.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • Infrared Spectroscopy : ν(CN) stretches shift from 2120–2140 cm⁻¹ in K₂[Ni(CN)₄] to 2090–2110 cm⁻¹ in K₄[Ni(CN)₄], reflecting reduced π-backbonding in Ni⁰.

  • Magnetic Susceptibility : K₄[Ni(CN)₄] exhibits diamagnetism (μeff = 0 BM), consistent with a low-spin d¹⁰ configuration.

Thermogravimetric Analysis (TGA)

Dehydration of K₂[Ni(CN)₄]·H₂O occurs at 100°C, while K₄[Ni(CN)₄] remains stable up to 300°C, confirming superior thermal stability of the reduced form.

Purity GradeProduct CodeMelting PointSolubilityHazard Codes
99% (2N)NI-CYNI2-02N/AWater-solubleT+, N
99.9% (3N)NI-CYNI2-03N/AWater-solubleT+, N
99.99% (4N)NI-CYNI2-04N/AWater-solubleT+, N
99.999% (5N)NI-CYNI2-05N/AWater-solubleT+, N

Source: Adapted from American Elements product data

Q & A

Basic: What are the standard protocols for synthesizing tetrapotassium tetracyanidonickelate(II) with high purity?

Answer:
Synthesis involves reacting nickel(II) salts (e.g., NiCl₂) with excess potassium cyanide under controlled pH (8–10) to prevent cyanide hydrolysis. Key steps:

  • Precursor selection : Use anhydrous NiCl₂ to avoid competing hydrolysis reactions.
  • Reaction conditions : Conduct in an inert atmosphere (N₂/Ar) to prevent Ni²⁺ oxidation.
  • Purification : Recrystallize from ethanol-water mixtures to remove KCl byproducts.
    Validate purity via elemental analysis (C, N, Ni) and FTIR to confirm absence of free CN⁻ (peaks at ~2100 cm⁻¹ indicate coordinated CN⁻) .

Basic: How to characterize the crystal structure of this compound(II)?

Answer:
Use single-crystal X-ray diffraction (SC-XRD):

  • Data collection : Mount crystals on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL-2018 for structure solution (space group P21/c, Z = 4) .
    Key metrics :
ParameterValue
a (Å)8.065
b (Å)13.255
c (Å)13.559
Ni–C (Å)1.87
C≡N (Å)1.15

Advanced: How to resolve contradictions in spectroscopic data (e.g., UV-Vis vs. EPR) for nickel-cyanide complexes?

Answer:
Contradictions arise from spin-state variations or ligand-field distortions. Methodological steps:

Contextualize experimental conditions : UV-Vis measures d-d transitions (spin-allowed), while EPR detects paramagnetic species (Ni³⁺ impurities or distorted geometries).

Cross-validate : Use magnetic susceptibility measurements to confirm spin states.

DFT modeling : Calculate electronic spectra (e.g., using Gaussian 16 with B3LYP functional) to correlate observed transitions with Ni²⁺ geometries .

Advanced: What computational methods are suitable for modeling the electronic structure of tetracyanidonickelate complexes?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate results:

  • Basis sets : Use LANL2DZ for Ni and 6-31G(d,p) for C/N.
  • Solvent effects : Include implicit solvation (e.g., PCM model) for aqueous systems.
  • Validation : Compare calculated vs. experimental bond lengths (Ni–C: ±0.02 Å tolerance) .

Advanced: How to design experiments to study ligand substitution kinetics in tetracyanidonickelate(II)?

Answer:
Use stopped-flow spectrophotometry:

Reactant preparation : Prepare [Ni(CN)₄]²⁻ in degassed H₂O (pH 10).

Quenching agent : Introduce competing ligands (e.g., NH₃) at varying concentrations.

Data analysis : Fit kinetic traces to pseudo-first-order models. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots .

Advanced: How to address discrepancies in thermodynamic stability constants reported for tetracyanidonickelate(II)?

Answer:
Discrepancies stem from ionic strength or temperature variations. Mitigation strategies:

  • Standardize conditions : Use IUPAC-recommended buffers (e.g., TRIS) and report ionic strength (I = 0.1 M KCl).
  • Calorimetric validation : Measure ΔH via isothermal titration calorimetry (ITC) to cross-check potentiometric data .

Advanced: What are the best practices for validating crystallographic data quality in nickel-cyanide complexes?

Answer:
Follow SHELX refinement guidelines:

  • Residuals : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data (d_min < 0.8 Å).
  • ADPs : Check anisotropic displacement parameters for Ni/C/N atoms (no outliers > 0.1 Ų).
  • Twinned data : Use TWIN/BASF commands in SHELXL for twinned crystals .

Advanced: How to analyze magnetic data for low-spin vs. high-spin nickel(II) in tetracyanidonickelate complexes?

Answer:
Use Evans method with NMR:

Sample prep : Dissolve complex in CD₃CN with 1% CH₂Cl₂ as internal standard.

Measurement : Record ¹H NMR shifts; diamagnetic corrections applied.

Fit data : Use equation μ_eff = 2.828√(χ_m T) to distinguish low-spin (μ_eff ~ 0 BM) from high-spin (μ_eff ~ 3.0 BM) states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrapotassium tetracyanidonickelate
Reactant of Route 2
Tetrapotassium tetracyanidonickelate

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